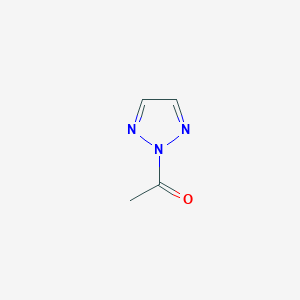
1-(2H-1,2,3-Triazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,2,3-Triazol-2-yl)ethanone is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2H-1,2,3-Triazol-2-yl)ethanone can be synthesized through various methods, one of the most common being the “click chemistry” approach. This method involves the cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a solvent like water or ethanol .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,2,3-Triazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding 1-(2H-1,2,3-Triazol-2-yl)ethanol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole carboxylic acids, while reduction typically produces triazole alcohols.
Scientific Research Applications
1-(2H-1,2,3-Triazol-2-yl)ethanone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 1-(2H-1,2,3-Triazol-2-yl)ethanone exerts its effects varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as proteins and nucleic acids. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, facilitating these interactions.
Comparison with Similar Compounds
- 1-(2H-1,2,3-Triazol-4-yl)ethanone
- 1-(2H-1,2,3-Triazol-5-yl)ethanone
- 1-(2H-1,2,3-Triazol-3-yl)ethanone
Comparison: 1-(2H-1,2,3-Triazol-2-yl)ethanone is unique due to the position of the triazole ring’s nitrogen atoms, which influences its reactivity and interaction with other molecules
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
1-(triazol-2-yl)ethanone |
InChI |
InChI=1S/C4H5N3O/c1-4(8)7-5-2-3-6-7/h2-3H,1H3 |
InChI Key |
FTESYBYBTYGKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1N=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















